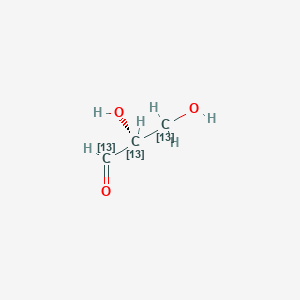
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is a deuterium-labeled derivative of Tolperisone 4-Carboxylic Acid. This compound is a metabolite of Tolperisone, a centrally acting muscle relaxant. The deuterium labeling is used for various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate involves the deuteration of Tolperisone 4-Carboxylic Acid. The process typically includes the following steps:
Hydrochloride Formation: The deuterated compound is then reacted with hydrochloric acid to form the hydrochloride salt.
Hydration: The final step involves the hydration of the hydrochloride salt to obtain the hydrate form
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate has several scientific research applications:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace metabolic pathways and understand the metabolism of Tolperisone.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new drugs and chemical processes
Mecanismo De Acción
The precise mechanism of action of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is not fully understood. it is known to block sodium and calcium channels, which reduces muscle spasticity. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves. This action helps in relieving muscle spasms and improving muscle tone .
Comparación Con Compuestos Similares
Tolperisone Hydrochloride: A centrally acting muscle relaxant used for treating muscle spasticity.
Eperisone Hydrochloride: Another muscle relaxant with similar applications but different pharmacokinetic properties.
Tizanidine Hydrochloride: A muscle relaxant that acts on alpha-2 adrenergic receptors
Uniqueness: Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. The deuterium atoms provide distinct signals in NMR, allowing for detailed analysis of molecular structures and reaction mechanisms.
Propiedades
Número CAS |
1346603-66-4 |
|---|---|
Fórmula molecular |
C16H22ClNO3 |
Peso molecular |
321.867 |
Nombre IUPAC |
4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H/i2D2,3D2,4D2,9D2,10D2; |
Clave InChI |
GUAJJTOXILPRMR-GUIXEBJPSA-N |
SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.Cl |
Sinónimos |
4-[2-Methyl-1-oxo-3-(1-piperidinyl-d10)propyl]benzoic Acid Hydrochloride Hydrate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)
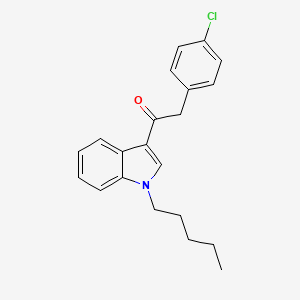
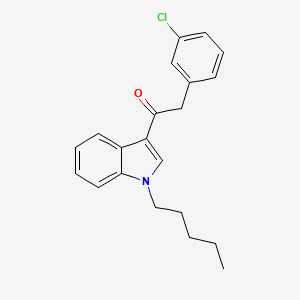
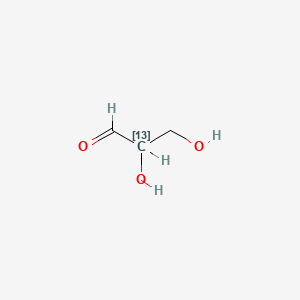
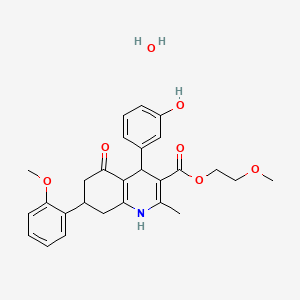
![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)

